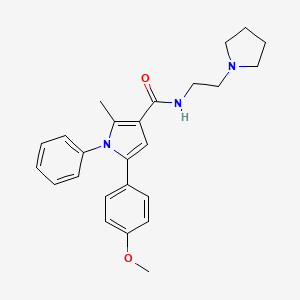![molecular formula C14H19NO5 B7599734 (2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7599734.png)
(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoyl group substituted with two methoxy groups and an amino group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzoyl group can produce benzyl derivatives.
科学的研究の応用
(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals
作用機序
The mechanism of action of (2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
2,3-dimethoxybenzoic acid: Shares the methoxy-substituted benzoyl group but lacks the amino and butanoic acid components.
3-acetoxy-2-methylbenzoic acid: Similar structure with an acetoxy group instead of methoxy groups.
Benzamide derivatives: Compounds with similar benzoyl and amino groups but different substituents on the benzene ring
Uniqueness
(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a variety of chemical reactions and exhibit specific therapeutic effects, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-8(2)12(14(17)18)15-13(16)9-5-6-10(19-3)11(7-9)20-4/h5-8,12H,1-4H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDCFVXZIRQQF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[3-[(2-fluorophenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B7599668.png)

![N-[2-(4-hydroxyphenyl)ethyl]-4-piperidin-1-ylbenzamide](/img/structure/B7599679.png)
![2-[[4-(2-Methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7599697.png)
![N-[(4-methoxyphenyl)methyl]-2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7599700.png)

![3-[(2-Phenoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7599712.png)
![2-[(2,6-Difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B7599713.png)
![N-(3,4-difluorophenyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7599717.png)
![7-Methoxy-4-[(5-phenyltetrazol-2-yl)methyl]chromen-2-one](/img/structure/B7599722.png)

![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-indol-1-yl)ethanone](/img/structure/B7599745.png)
